molecular formula C24H40N4O6S2 B591354 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate CAS No. 256948-32-0

5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate

Cat. No. B591354
M. Wt: 544.726
InChI Key: UZQUECKZJOVTLJ-WXXKFALUSA-N
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Description

This compound, also known as [[5-[[(2-Aminoethyl)thio]methyl]furan-2-yl]methyl]dimethylamine , is a metabolite of the drug with the same name . It is found in the urine of patients taking this drug . It has been used as an impurity standard for [[5-[(2-(Aminoethyl)thio]-methyl]-furan-2ylmethyl]-dimethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C9H16N2OS . It has a molecular weight of 200.30 .


Physical And Chemical Properties Analysis

This compound appears as a red oil . Its molecular weight is 200.30, and its molecular formula is C9H16N2OS .

Scientific Research Applications

  • Allergic Contact Dermatitis : Rycroft (1983) reported allergic contact sensitivity to this compound, a diamino intermediate in the synthesis of Ranitidine®, in an industrial chemist who developed hand dermatitis from prolonged exposure during its conversion to its fumarate salt (Rycroft, 1983).

  • Serotonin 5-HT4 Receptor Agonists : Kakigami et al. (1998) explored the synthesis and structure-activity relationship of various compounds, including those related to "5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate", for serotonin 5-HT4 agonistic activity. They found that certain derivatives exhibited significant enhancement of activity, with some being more potent than cisapride (Kakigami et al., 1998).

  • Ranitidine Manufacturing and Dermatitis : Goh and Ng (1984) detailed the stages of Ranitidine HCI manufacturing, noting the potential of "5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine" in one stage as a potent skin sensitizer, leading to allergic contact dermatitis in a patient exposed to the compound (Goh & Ng, 1984).

  • Cholinergic Agents and Antimuscarinic Activity : Feriani et al. (1994) conducted a study on cholinergic agents structurally related to furtrethonium, which included investigations into compounds structurally similar to "5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate" for their antimuscarinic activity (Feriani et al., 1994).

Safety And Hazards

This compound is considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation . Immediate medical attention is required in case of exposure .

properties

IUPAC Name

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2OS.C4H4O4/c2*1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h2*3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQUECKZJOVTLJ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate

CAS RN

256948-32-0
Record name 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256948320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 256948-32-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE HEMIFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A011PUM3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
M Vehabovic, S Hadzovic, F Stambolic, A Hadzic… - International journal of …, 2003 - Elsevier
Injectable solutions of ranitidine were prepared by dissolving ranitidine hydrochloride in water for injections. The following buffering system has been used: disodium phosphate (…
Number of citations: 39 www.sciencedirect.com
B Simonovska, M Prošek, I Vovk… - … of Chromatography B …, 1998 - Elsevier
Ranitidine hydrochloride and its two related compounds, used in the USP TLC purity testing of the drug, were separated on a high-performance thin-layer chromatography (HPTLC) RP-…
Number of citations: 22 www.sciencedirect.com
MB Evans, PA Haywood, D Johnson… - … of pharmaceutical and …, 1989 - Elsevier
The selection, development, definition and validation of selective stability-indicating procedures for high-performance liquid chromatographic and thin-layer chromatographic analyses …
Number of citations: 42 www.sciencedirect.com
杨直, 林丽琴, 汪霞, 金朦娜 - 药物分析杂志, 2017 - html.rhhz.net
: 目的: 建立毛细管区带电泳法测定盐酸雷尼替丁注射液的含量和有关物质. 方法: 采用扩展光程(鼓泡检测池) 未涂渍熔融石英毛细管(有效长度: 56 cm; 内径: 75 μm; 鼓泡因子: 2.7); 以柠檬酸三…
Number of citations: 4 html.rhhz.net

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